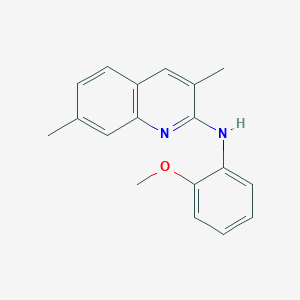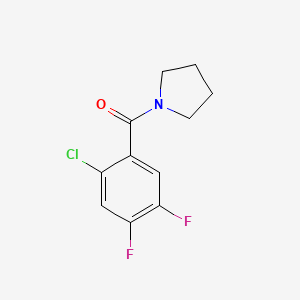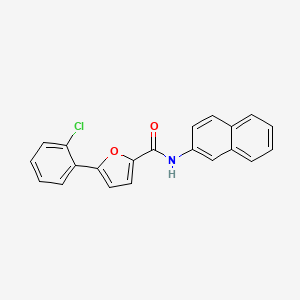
N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine, also known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research as a tool to study the role of EGFR in various biological processes.
Mécanisme D'action
N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to inhibit the proliferation and survival of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine in lab experiments is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. However, one limitation of using N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine is its relatively low potency compared to other EGFR inhibitors.
Orientations Futures
There are several potential future directions for research involving N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine. Another area of interest is the investigation of the role of EGFR in various diseases other than cancer, such as inflammatory disorders and neurodegenerative diseases. Finally, N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine could be used as a tool to study the role of EGFR in the development of drug resistance in cancer cells.
Méthodes De Synthèse
N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine can be synthesized using a multi-step process. The first step involves the reaction of 2-aminobenzophenone with methyl iodide to form N-methyl-2-aminobenzophenone. This intermediate is then reacted with 2-methoxyaniline to form N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been used extensively in scientific research to study the role of EGFR in various biological processes, including cell proliferation, differentiation, and survival. It has also been used to investigate the signaling pathways downstream of EGFR and to identify potential therapeutic targets for cancer treatment.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3,7-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-8-9-14-11-13(2)18(20-16(14)10-12)19-15-6-4-5-7-17(15)21-3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJNTYZQHUADME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3,7-dimethylquinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B5804003.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5804006.png)



![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5804044.png)
![2-(4-nitrophenyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5804047.png)
![N-(3-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5804049.png)
![1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5804060.png)
![12H-dibenzo[d,g][1,3]dioxocin-12-one](/img/structure/B5804061.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5804077.png)

![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)